2-(Ethoxydifluoromethyl)pyrrolidine hydrochloride
Overview
Description
Preparation Methods
The synthesis of 2-(Ethoxydifluoromethyl)pyrrolidine hydrochloride involves several steps. One common method includes the nucleophilic substitution reaction of pyrrolidine derivatives with ethoxydifluoromethylating agents. The reaction conditions typically involve the use of fluorides of alkaline metals, hydrofluoric acid, tetrabutylammonium fluoride, or fluoroboric acid as nucleophiles . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(Ethoxydifluoromethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include fluorides, hydrofluoric acid, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Ethoxydifluoromethyl)pyrrolidine hydrochloride is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and synthesis.
Industry: Utilized in materials science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Ethoxydifluoromethyl)pyrrolidine hydrochloride involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to form stable interactions with specific biomolecules, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-(Ethoxydifluoromethyl)pyrrolidine hydrochloride can be compared with other similar compounds, such as:
- 2-(Difluoromethyl)pyrrolidine hydrochloride
- 2-(Trifluoromethyl)pyrrolidine hydrochloride
- 2-(Methoxydifluoromethyl)pyrrolidine hydrochloride
These compounds share similar structural features but differ in their substituents, which can influence their chemical properties and reactivity. The uniqueness of this compound lies in its ethoxydifluoromethyl group, which imparts specific chemical and physical properties that make it suitable for various applications .
Properties
IUPAC Name |
2-[ethoxy(difluoro)methyl]pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO.ClH/c1-2-11-7(8,9)6-4-3-5-10-6;/h6,10H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJBGJVSJUPAEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1CCCN1)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the toxicity of 2-(Ethoxydifluoromethyl)pyrrolidine hydrochloride?
A2: The study mentions that the cytotoxicity of this compound was assessed []. While specific toxicity data for this compound wasn't detailed in the provided abstract, its cytotoxicity range was reported to be within 16 - 637 μg/ml. This information suggests that the compound exhibits varying levels of toxicity depending on the concentration used.
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